

Technical Guide: Physicochemical Properties of 3-Iodo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Iodo-5-methylpyridin-2-amine

Cat. No.: B1286429

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of **3-Iodo-5-methylpyridin-2-amine** (CAS No: 211308-79-1). This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.^{[1][2]} Its structure, featuring an iodinated pyridine ring with amino and methyl substitutions, offers versatile reactivity for various chemical transformations, such as nucleophilic substitutions and metal-catalyzed coupling reactions.^{[1][2]} This document consolidates essential data, details experimental protocols, and presents logical workflows to support researchers in its effective application.

Compound Identification and Core Properties

3-Iodo-5-methylpyridin-2-amine is a substituted pyridine derivative. The presence of an iodine atom makes it an excellent substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the amino group provides a site for amidation and other derivatizations.

Table 1: Compound Identifiers

Identifier	Value
Chemical Name	3-Iodo-5-methylpyridin-2-amine
Synonyms	2-Amino-3-iodo-5-methylpyridine, 3-Iodo-5-methyl-pyridin-2-ylamine
CAS Number	211308-79-1
Molecular Formula	C ₆ H ₇ IN ₂
Molecular Weight	234.04 g/mol
InChI Key	GSRKHYYLAZKHSA-UHFFFAOYSA-N

Table 2: Physicochemical Data

Property	Value	Source(s)
Physical State	Solid, White to light yellow powder	[1]
Melting Point	86-89 °C	[3]
Boiling Point	295.5 °C (at 760 mmHg)	[4]
Density	1.9 ± 0.1 g/cm ³	[4]
XLogP3	1.5	[4]
Topological Polar Surface Area	38.9 Å ²	[4]
Vapor Pressure	0.00152 mmHg at 25°C	[4]
Flash Point	132.5 ± 27.3 °C	[4]
Sensitivity	Light Sensitive	[3]
Storage Conditions	Store at 0-8 °C, keep in a dark place, under an inert atmosphere.	[1]

Experimental Protocols

Synthesis of 3-Iodo-5-methylpyridin-2-amine

A common and effective method for the synthesis of **3-Iodo-5-methylpyridin-2-amine** is the electrophilic iodination of the precursor, 2-Amino-5-methylpyridine, at the electron-rich position 3. The following protocol is adapted from established procedures for the iodination of similar 2-aminopyridine derivatives.[\[4\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Synthetic pathway for **3-Iodo-5-methylpyridin-2-amine**.

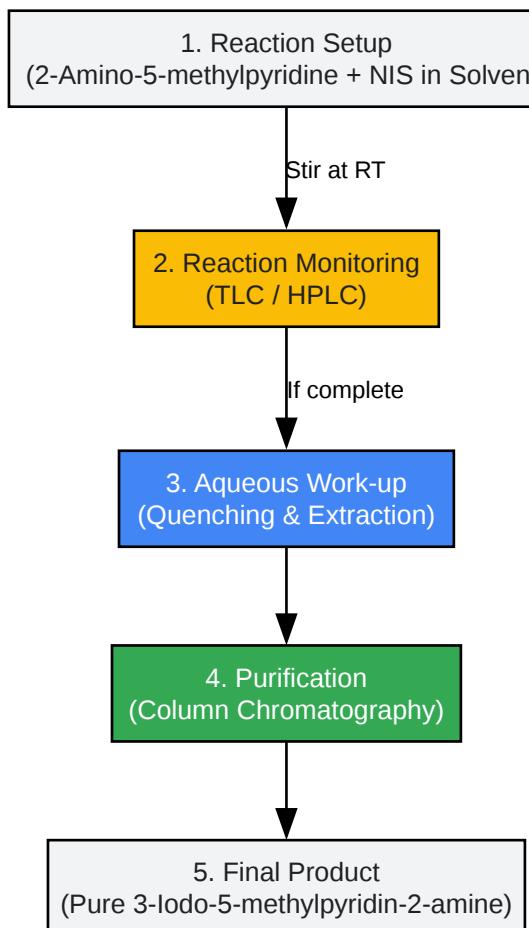
Methodology:

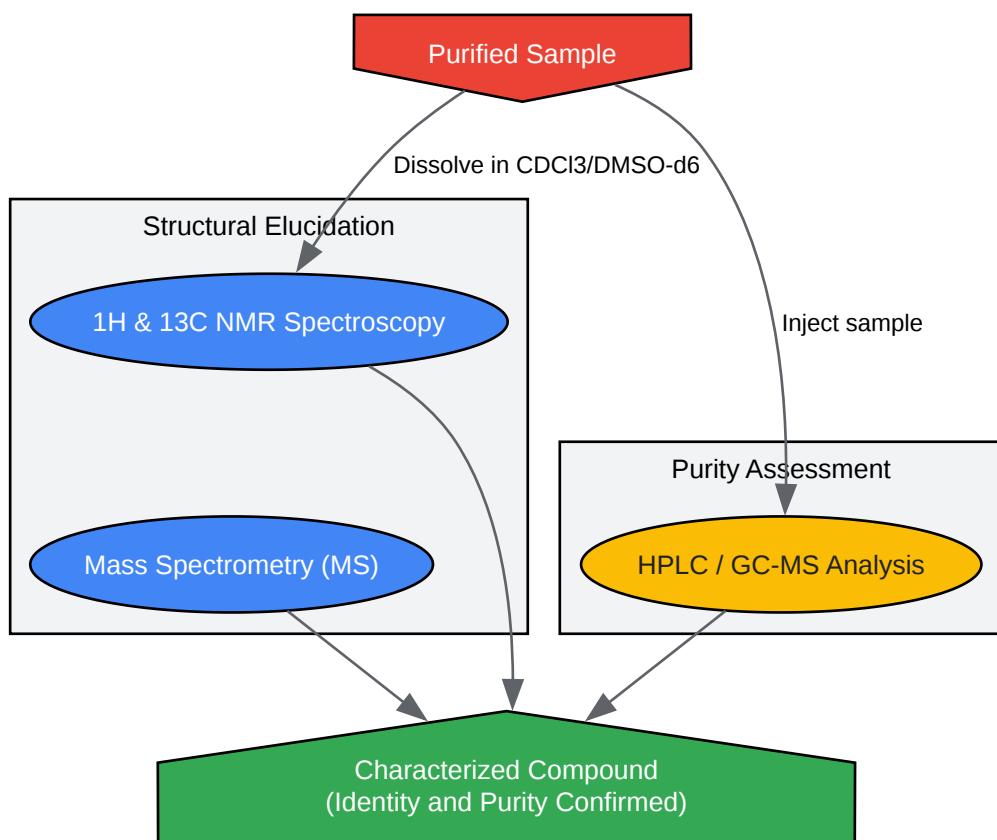
- Preparation: To a round-bottom flask equipped with a magnetic stirrer, add 2-Amino-5-methylpyridine (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
- Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 to 1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
- Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Extract the aqueous layer with an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **3-Iodo-5-methylpyridin-2-amine**.

Analytical Characterization

The identity, purity, and stability of **3-Iodo-5-methylpyridin-2-amine** are critical for its application. A combination of chromatographic and spectroscopic methods is employed for comprehensive characterization.


High-Performance Liquid Chromatography (HPLC) Protocol:


- Instrument: HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid for improved peak shape. A typical starting condition could be a 40:60 (v/v) mixture of acetonitrile/water.[\[5\]](#)
- Flow Rate: 1.0 mL/min.[\[5\]](#)
- Detection: UV detection at a wavelength determined from the compound's UV-Vis spectrum (e.g., 245 nm).[\[5\]](#)
- Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Workflow Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates the logical flow from the starting material to the final, purified product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]
- 5. ijssst.info [ijssst.info]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-iodo-5-methylpyridin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1286429#physicochemical-properties-of-3-iodo-5-methylpyridin-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com